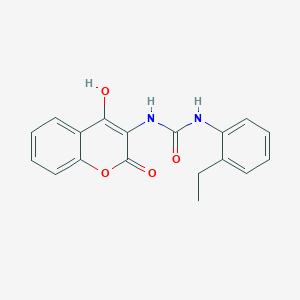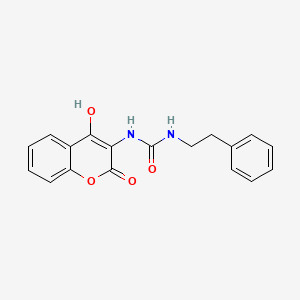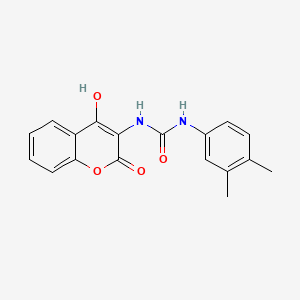
N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in lab experiments is its potential as a fluorescent probe for biological imaging. It can also be used as an enzyme inhibitor, which may be useful in studying enzyme kinetics. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves the reaction of 3,4-dimethylaniline with 4-hydroxycoumarin in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields the desired product, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been investigated for its potential use as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-7-8-12(9-11(10)2)19-18(23)20-15-16(21)13-5-3-4-6-14(13)24-17(15)22/h3-9,21H,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSHAZZVFBUWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-YL)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)

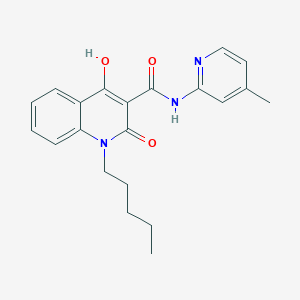




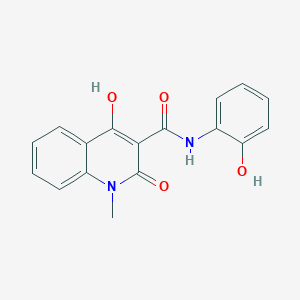
![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

